molecular formula C25H39Cl2FN2O2 B2962329 1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 473804-93-2

1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No.: B2962329
CAS No.: 473804-93-2
M. Wt: 489.5
InChI Key: DOECNSGXUPIUFQ-UHFFFAOYSA-N
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Description

The compound 1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride (hereafter referred to as the target compound) features a propan-2-ol backbone substituted with an adamantane-ethoxy group at position 1 and a 4-(2-fluorophenyl)piperazine moiety at position 2. The dihydrochloride salt enhances solubility, a common formulation strategy for basic amines.

Properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37FN2O2.2ClH/c26-23-3-1-2-4-24(23)28-8-6-27(7-9-28)17-22(29)18-30-10-5-25-14-19-11-20(15-25)13-21(12-19)16-25;;/h1-4,19-22,29H,5-18H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOECNSGXUPIUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride , often referred to as ADAM-PIP , has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

ADAM-PIP is characterized by its unique structure, which combines an adamantane moiety with a piperazine derivative. This structural configuration is believed to enhance its interaction with various biological targets.

Property Details
Molecular Formula C23H34N2O4·2HCl
Molecular Weight 442.46 g/mol
Solubility Soluble in water and organic solvents
Melting Point Not specified

ADAM-PIP's biological activity is primarily attributed to its ability to interact with neurotransmitter systems and cellular signaling pathways. The compound has shown promising results in the following areas:

  • Dopamine Receptor Modulation : ADAM-PIP acts as a partial agonist at dopamine receptors, particularly D2 and D3 subtypes, which are implicated in mood regulation and psychostimulant effects. This modulation may contribute to its potential use in treating disorders such as schizophrenia and depression .
  • Antitumor Activity : Recent studies have indicated that ADAM-PIP exhibits cytotoxic effects against various cancer cell lines. It enhances the efficacy of established chemotherapeutic agents by inducing apoptosis through the activation of caspase pathways .
  • Inhibition of TDP1 : The compound has been identified as an inhibitor of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair mechanisms. Inhibition of TDP1 can sensitize cancer cells to DNA-damaging agents, leading to increased cytotoxicity .

In Vitro Studies

In vitro studies have demonstrated that ADAM-PIP exhibits significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity.

Cell Line IC50 (µM) Mechanism
HeLa5-6Induction of apoptosis
MCF-74-5Synergistic effect with topotecan

Case Studies

A recent case study involving a cohort of patients with advanced solid tumors treated with ADAM-PIP in combination with conventional chemotherapy showed promising results. Patients exhibited improved outcomes compared to those receiving chemotherapy alone, suggesting that ADAM-PIP may enhance treatment efficacy through its dual action on dopamine receptors and TDP1 inhibition.

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Substitution

  • 1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride (): Structural difference: The fluorine atom is at the para position (4-fluorophenyl) instead of the ortho position (2-fluorophenyl). Implications: The electronic and steric effects of fluorine substitution influence receptor binding.

Piperazine vs. Piperidine Derivatives

  • 1-[4-(1-Adamantyl)phenoxy]-3-piperidin-1-ylpropan-2-ol hydrochloride (): Structural differences:
  • Adamantane is attached via a phenoxy group instead of an ethoxy chain.
  • Piperidine replaces piperazine.

Substituent Variations on the Ethoxy Chain

  • 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride (): Structural differences:
  • Ethoxy chain is substituted with a bulky 2-isopropylphenoxy group.
  • Piperazine retains the 2-fluorophenyl substituent.

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents (Adamantane/Piperazine) Salt Form Notable Properties
Target Compound (this work) C₂₅H₃₅Cl₂FN₂O₂ 515.47 2-(Adamantan-1-yl)ethoxy; 4-(2-fluorophenyl)piperazine Dihydrochloride High solubility due to dihydrochloride
1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride () C₂₅H₃₅Cl₂FN₂O₂ 515.47 Adamantan-1-yloxy; 4-(4-fluorophenyl)piperazine Dihydrochloride Positional isomer; potential receptor selectivity differences
1-[4-(1-Adamantyl)phenoxy]-3-piperidin-1-ylpropan-2-ol hydrochloride () C₂₈H₃₉ClN₂O₂ 475.08 4-(Adamantan-1-yl)phenoxy; piperidine Hydrochloride Reduced hydrogen-bonding capacity
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride () C₂₄H₃₅Cl₂FN₂O₃ 489.40 2-(2-isopropylphenoxy)ethoxy; 4-(2-fluorophenyl)piperazine Dihydrochloride Increased lipophilicity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Synthesis : Use a multi-step approach involving nucleophilic substitution for adamantane-ether linkage formation, followed by piperazine coupling under reflux conditions. Optimize solvent choice (e.g., ethanol or DMF) and reaction time based on intermediate stability .
  • Characterization : Employ NMR (<sup>1</sup>H, <sup>13</sup>C) to confirm proton environments and carbon frameworks. X-ray crystallography is critical for resolving stereochemistry and verifying L-shaped conformations, as seen in structurally analogous adamantane-piperazine hybrids .

Q. How does the compound’s solubility vary across solvents, and what formulations improve bioavailability?

  • Test solubility in polar (water, ethanol) and non-polar (DCM, toluene) solvents. The dihydrochloride salt form enhances aqueous solubility, but co-solvents like PEG-400 or cyclodextrin inclusion complexes may further improve dissolution for in vivo studies .

Q. What spectroscopic techniques are essential for purity assessment?

  • High-resolution mass spectrometry (HRMS) for molecular weight validation. Pair with HPLC (C18 column, UV detection) to quantify impurities. Thermal gravimetric analysis (TGA) can detect hydrate or solvent residues .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced receptor affinity?

  • Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions for structural modification. Molecular docking (e.g., AutoDock Vina) predicts binding interactions with targets like serotonin or dopamine receptors. Validate predictions with SAR studies .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

  • For discrepancies in piperazine ring conformation (e.g., chair vs. boat), compare X-ray data (solid-state) with NOESY NMR (solution-phase). Dynamic effects in solution may explain differences. MD simulations (AMBER/CHARMM) can model flexibility .

Q. How do intermolecular interactions in the crystal lattice affect stability and polymorph formation?

  • Analyze hydrogen bonds (e.g., N–H⋯Cl in dihydrochloride salts) and C–H⋯π interactions using Mercury software. Thermal analysis (DSC) identifies polymorph transitions. Reproduce crystallization conditions (slow evaporation vs. diffusion) to isolate stable forms .

Q. What experimental controls are critical for assessing in vitro metabolic stability?

  • Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Include positive controls (e.g., verapamil) and inhibitors (CYP3A4/2D6) to identify metabolic pathways. Adjust buffer pH to mimic physiological conditions .

Q. How can reaction path search algorithms optimize synthetic routes for scaled-up production?

  • Apply quantum chemistry-based path search tools (e.g., GRRM) to map energy barriers for key steps like piperazine alkylation. Machine learning (e.g., SchNet) can predict optimal catalysts or solvents, reducing trial-and-error experimentation .

Methodological Notes

  • Data Contradictions : Cross-validate structural data using complementary techniques (e.g., XRD for static structure, NMR for dynamic behavior) .
  • Stability Testing : Store the compound in airtight containers under inert gas (N2) at −20°C to prevent hydrochloride salt deliquescence .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical testing, particularly for neuroactive piperazine derivatives .

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